N-tert-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide
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Overview
Description
N-tert-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide is a synthetic compound that belongs to the class of benzisothiazolones This compound is known for its unique chemical structure, which includes a tert-butyl group, a benzothiazolone moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide typically involves the reaction of tert-butylamine with 2-mercaptobenzothiazole, followed by acetylation and subsequent amidation. The reaction conditions often include the use of catalysts such as Cu(OTf)2 and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzothiazolone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazolones. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals.
Scientific Research Applications
N-tert-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical research.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as the p50 subunit of NF-κB. By binding to this subunit, the compound prevents its translocation to the nucleus and subsequent activation of target genes. This inhibition leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Additionally, the compound inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-benzothiazolesulfenamide: Used in the rubber industry as a vulcanization accelerator.
tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate: Known for its use in studying protein-protein interactions and as an inhibitor of the NF-κB pathway.
Uniqueness
N-tert-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the NF-κB pathway and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C20H21N3O5S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C20H21N3O5S/c1-20(2,3)22-18(25)13-8-4-6-10-15(13)21-17(24)12-23-19(26)14-9-5-7-11-16(14)29(23,27)28/h4-11H,12H2,1-3H3,(H,21,24)(H,22,25) |
InChI Key |
YBMKWLCYPKUFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
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